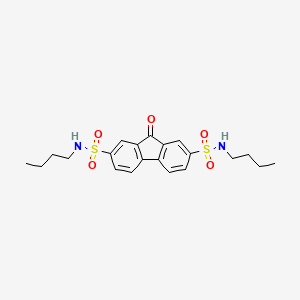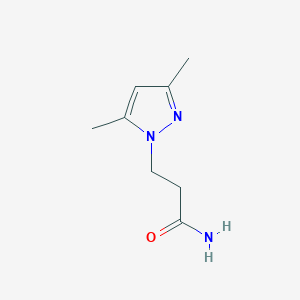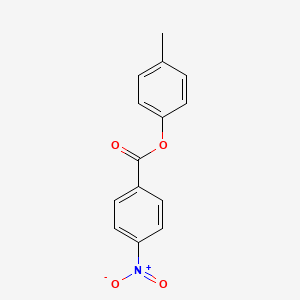![molecular formula C16H15N5S B11708582 2-Pyridinecarbaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-ylhydrazone](/img/structure/B11708582.png)
2-Pyridinecarbaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-ylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinecarbaldéhyde 5,6,7,8-tétrahydro1benzothieno[2,3-D]pyrimidin-4-ylhydrazone est un composé organique complexe de formule moléculaire C16H15N5S. Ce composé appartient à une classe de composés hétérocycliques contenant à la fois des motifs pyridine et benzothieno pyrimidine
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 2-Pyridinecarbaldéhyde 5,6,7,8-tétrahydro1benzothieno[2,3-D]pyrimidin-4-ylhydrazone implique généralement la condensation de la 2-pyridinecarbaldéhyde avec la 5,6,7,8-tétrahydro1benzothieno[2,3-D]pyrimidin-4-ylhydrazine. La réaction est généralement effectuée en présence d'un solvant approprié tel que l'éthanol ou le méthanol, et sous reflux pour faciliter la formation de la liaison hydrazone .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l'approche générale impliquerait une mise à l'échelle du processus de synthèse en laboratoire. Cela inclurait l'optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, pour assurer un rendement élevé et une pureté élevée du produit final.
Analyse Des Réactions Chimiques
Types de réactions
La 2-Pyridinecarbaldéhyde 5,6,7,8-tétrahydro1benzothieno[2,3-D]pyrimidin-4-ylhydrazone peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier au niveau du cycle pyridine.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène dans l'acide acétique ou permanganate de potassium dans l'eau.
Réduction : Borohydrure de sodium dans le méthanol ou hydrure de lithium et d'aluminium dans l'éther.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base comme l'hydroxyde de sodium.
Principaux produits formés
Oxydation : Dérivés oxydés des cycles pyridine ou benzothieno pyrimidine.
Réduction : Formes réduites de la liaison hydrazone ou du cycle pyridine.
Substitution : Dérivés substitués au niveau du cycle pyridine.
Applications De Recherche Scientifique
La 2-Pyridinecarbaldéhyde 5,6,7,8-tétrahydro1benzothieno[2,3-D]pyrimidin-4-ylhydrazone a plusieurs applications dans la recherche scientifique :
Chimie : Utilisée comme unité de base pour la synthèse de molécules plus complexes.
Biologie : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Médecine : Étudiée pour ses effets thérapeutiques potentiels, en particulier dans le traitement du cancer et des maladies infectieuses.
Industrie : Utilisée dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de la 2-Pyridinecarbaldéhyde 5,6,7,8-tétrahydro1benzothieno[2,3-D]pyrimidin-4-ylhydrazone implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Par exemple, elle peut inhiber la croissance des cellules cancéreuses en interférant avec la synthèse de l'ADN ou en induisant l'apoptose .
Mécanisme D'action
The mechanism of action of 2-Pyridinecarbaldehyde 5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-ylhydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA synthesis or inducing apoptosis .
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-Méthyl-5,6,7,8-tétrahydro1benzothieno[2,3-D]pyrimidin-4-ol
- 3-(1H-tétrazol-5-ylméthyl)-5,6,7,8-tétrahydro1benzothieno[2,3-D]pyrimidine
Unicité
La 2-Pyridinecarbaldéhyde 5,6,7,8-tétrahydro1benzothieno[2,3-D]pyrimidin-4-ylhydrazone est unique en raison de sa combinaison spécifique de motifs pyridine et benzothieno pyrimidine, qui confèrent des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles.
Propriétés
Formule moléculaire |
C16H15N5S |
|---|---|
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
N-[(E)-pyridin-2-ylmethylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H15N5S/c1-2-7-13-12(6-1)14-15(18-10-19-16(14)22-13)21-20-9-11-5-3-4-8-17-11/h3-5,8-10H,1-2,6-7H2,(H,18,19,21)/b20-9+ |
Clé InChI |
SBKGFBBQADYIJZ-AWQFTUOYSA-N |
SMILES isomérique |
C1CCC2=C(C1)C3=C(N=CN=C3S2)N/N=C/C4=CC=CC=N4 |
SMILES canonique |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NN=CC4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2Z)-2-[(4-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B11708502.png)
![N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-3-chlorobenzamide](/img/structure/B11708526.png)
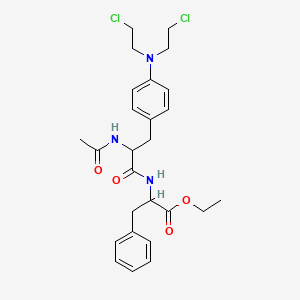
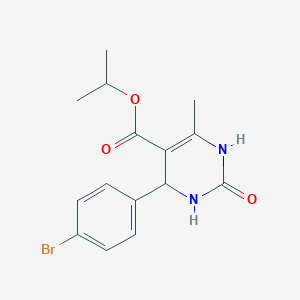
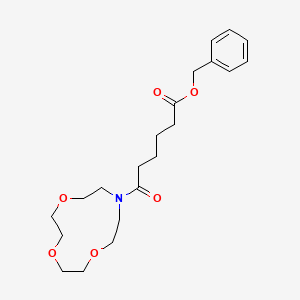
![(5E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11708547.png)
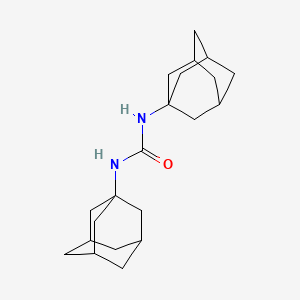
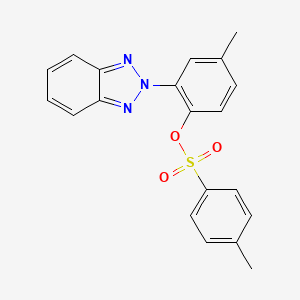

![Benzo[b]thiophen-3(2H)-one, 2-(phenylimino)-](/img/structure/B11708555.png)
